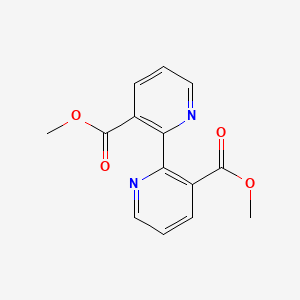
2,2'-联吡啶-3,3'-二羧酸二甲酯
描述
Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This specific compound is characterized by the presence of two methyl ester groups at the 3,3’ positions of the bipyridine core. It is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.
科学研究应用
Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research explores its use in drug delivery systems and as a component in therapeutic agents.
作用机制
Target of Action
Similar compounds have been shown to interact with p-glycoprotein (p-gp), a protein that plays a crucial role in multidrug resistance .
Biochemical Pathways
The inhibition of p-gp and mrp1 efflux pumps could potentially affect the pharmacokinetics of various drugs, altering their absorption, distribution, metabolism, and excretion .
Pharmacokinetics
The compound’s molecular weight (as per the chemicalbook database ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of p-gp and mrp1 efflux pumps could potentially enhance the intracellular concentration of certain drugs, leading to an increased therapeutic effect .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where tetrabutylammonium 2-pyridylborate salts react with chloropyridines in the presence of a palladium catalyst such as PdCl₂(dcpp) (dcpp: 1,3-bis(dicyclohexylphosphino)propane) to yield the desired bipyridine product . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of bipyridine derivatives, including Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative methods such as electrochemical synthesis and microwave-assisted reactions are explored to improve scalability and reduce production costs .
化学反应分析
Types of Reactions: Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the bipyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic reagents (Grignard reagents) are employed under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagent used.
相似化合物的比较
2,2’-Bipyridine: Lacks the ester groups and is a simpler bipyridine derivative.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at the 4,4’ positions.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups.
Uniqueness: Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ester groups enhances its solubility and reactivity, making it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
属性
IUPAC Name |
methyl 2-(3-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQPYWUOEFGOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329114 | |
| Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39775-31-0 | |
| Record name | 39775-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical conformation of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate in its crystalline form?
A1: Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate crystallizes with its pyridine rings in a trans conformation, positioned at an angle of 53 degrees relative to each other. This conformation arises from intramolecular interactions between the alkoxy oxygen atoms of the ester groups and the C2 atoms of the opposing pyridine rings. []
Q2: Are there any notable intramolecular interactions observed in Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate?
A2: Yes, Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate exhibits specific intramolecular interactions. Similar to its 3,3'-dinitro analogue, the alkoxy oxygen atoms of the ester groups interact with the C2 atoms of the opposing pyridine rings. Interestingly, despite their potential, significant interactions between the ring nitrogen atoms and the ester carbonyl carbon atoms are not observed in this molecule, even though such 1,5 interactions have been reported in other similar compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





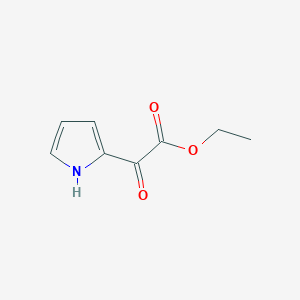
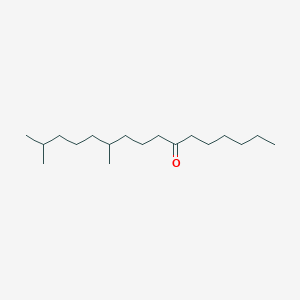
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
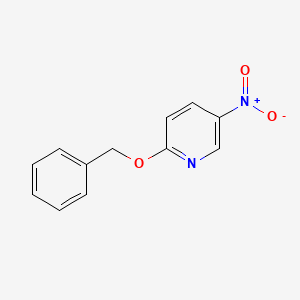

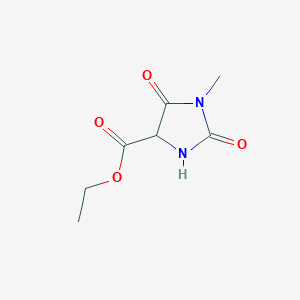
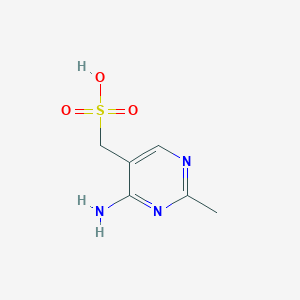
![4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine](/img/structure/B1267811.png)

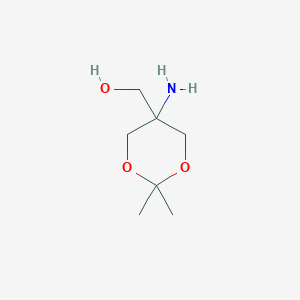
![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
